8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one
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Description
The compound “8-(Diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one” is a derivative of 2-phenoxychromones . It is related to capillarisin, a compound originating from Artemisia capillaris Thunb., which is known for its liver-protective effects .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, the reaction of (E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-(4-phenoxyphenyl)prop-2-en-1-one in iodine/DMSO conditions afforded the corresponding 5,6,7-trimethoxy-2-(4-phenoxyphenyl)-4H-chromen-4-one at a 95% yield .Scientific Research Applications
Bioavailability and Bioefficacy of Polyphenols
Polyphenols, including compounds with chromen-4-one structures, are recognized for their significant role in disease prevention due to their antioxidant properties. The bioavailability of these compounds varies, influencing their effectiveness in target tissues. Studies emphasize the importance of understanding the bioavailability for designing intervention studies aimed at exploring health effects of polyphenols, including chromen-4-one derivatives (Manach et al., 2005).
Synthetic Protocols for Chromen-6-ones
Chromen-6-ones, closely related to chromen-4-ones, serve as core structures for secondary metabolites with considerable pharmacological importance. The synthesis of these compounds, including various derivatives, has been reviewed, highlighting their significance in medicinal chemistry. Efficient synthetic protocols facilitate the exploration of their potential applications in various therapeutic areas (Mazimba, 2016).
Anti-inflammatory Effects of Polyphenols
Polyphenols, including flavonoids and chromen-4-one derivatives, exhibit anti-inflammatory and immunomodulant properties in chronic conditions such as arthritis. Their mechanism involves modulating inflammatory pathways and potentially inhibiting the expression and release of pro-inflammatory mediators. These findings suggest their application in managing inflammatory diseases (Oliviero et al., 2018).
Pharmacological Properties of Specific Polyphenols
Naringenin, a specific example of a flavonoid polyphenol, demonstrates a wide range of pharmacological activities and therapeutic potentials, such as antioxidant, anti-inflammatory, and neuroprotective effects. This highlights the diverse therapeutic applications of polyphenols and related compounds in neurological, cardiovascular, and metabolic disorders (Rani et al., 2016).
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-22(5-2)12-17-18(23)11-10-16-20(24)19(13-26-21(16)17)27-15-8-6-14(25-3)7-9-15/h6-11,13,23H,4-5,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHQMAXQZWJMRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.